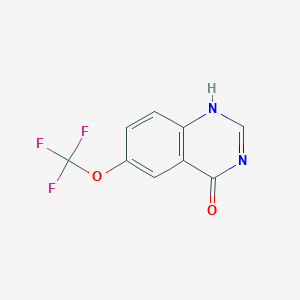
6-(Trifluoromethoxy)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Trifluoromethoxy)quinazolin-4(3H)-one is a derivative of quinazolinone . Quinazolinones are frequently encountered heterocycles with broad applications including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory .
Synthesis Analysis
Quinazolinones can be synthesized using various methods. For instance, one method involves visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes under visible light irradiation . The reaction proceeds using fluorescein as a photocatalyst in the presence of TBHP without the need for a metal catalyst .Chemical Reactions Analysis
The chemical reactions involving quinazolinones can vary widely depending on the specific derivative and reaction conditions. As mentioned earlier, one synthesis method involves a condensation cyclization reaction .Applications De Recherche Scientifique
Antimalarial Applications
Quinazolinone compounds have been found to have broad applications in antimalarial treatments . The specific properties of “6-(Trifluoromethoxy)quinazolin-4(3H)-one” could potentially enhance the effectiveness of these treatments.
Antitumor Applications
Quinazolinone derivatives have shown significant antitumor activity . The trifluoromethoxy group in “6-(Trifluoromethoxy)quinazolin-4(3H)-one” might contribute to the cytotoxicity against various cancer cells.
Anticonvulsant Applications
The 4(3H)-quinazolinone structure is known for its anticonvulsant properties . This suggests that “6-(Trifluoromethoxy)quinazolin-4(3H)-one” could be used in the development of new anticonvulsant drugs.
Fungicidal Applications
Quinazolinone compounds have been used as fungicides . The specific properties of “6-(Trifluoromethoxy)quinazolin-4(3H)-one” could potentially enhance the effectiveness of these fungicides.
Antimicrobial Applications
The antimicrobial properties of quinazolinone compounds suggest that “6-(Trifluoromethoxy)quinazolin-4(3H)-one” could be used in the development of new antimicrobial agents .
Anti-inflammatory Applications
Quinazolinone compounds are known for their anti-inflammatory properties . This suggests that “6-(Trifluoromethoxy)quinazolin-4(3H)-one” could be used in the development of new anti-inflammatory drugs.
Luminescent Material Applications
Recent advances have shown the luminescence properties of quinazolinones and their applications in fluorescent probes and biological imaging . “6-(Trifluoromethoxy)quinazolin-4(3H)-one” could potentially be used in these fields.
Bioimaging Applications
The luminescence properties of quinazolinones have been used in bioimaging applications . The specific properties of “6-(Trifluoromethoxy)quinazolin-4(3H)-one” could enhance the effectiveness of these applications.
Orientations Futures
Quinazolinones have broad applications and have been the subject of ongoing research. For instance, recent advances have been made in the synthesis of quinazolinones . Furthermore, quinazolinones have shown promising properties for use as luminescent materials and bioimaging . These areas could represent future directions for research involving 6-(Trifluoromethoxy)quinazolin-4(3H)-one.
Propriétés
IUPAC Name |
6-(trifluoromethoxy)-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)16-5-1-2-7-6(3-5)8(15)14-4-13-7/h1-4H,(H,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTCNNMXXXMEFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)C(=O)NC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594838 |
Source


|
| Record name | 6-(Trifluoromethoxy)quinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Trifluoromethoxy)quinazolin-4(3H)-one | |
CAS RN |
179246-09-4 |
Source


|
| Record name | 6-(Trifluoromethoxy)quinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


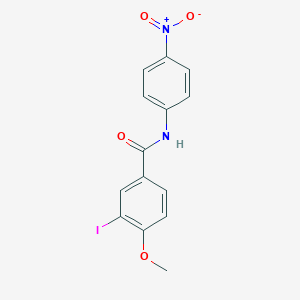
![N'-[(1Z)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene]pyridine-4-carbohydrazide](/img/structure/B185481.png)
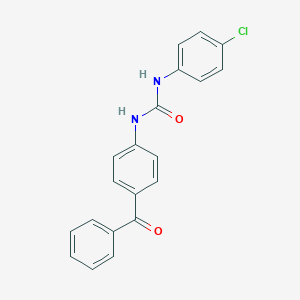
![Ethyl 4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B185484.png)
![2-{[(3-Chloro-2-methylphenyl)imino]methyl}phenol](/img/structure/B185485.png)
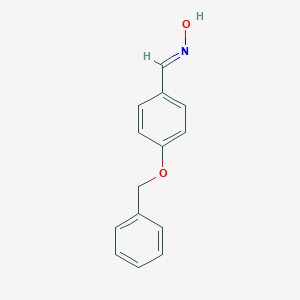


![4-[(3-Chlorophenyl)carbamoylamino]benzamide](/img/structure/B185492.png)
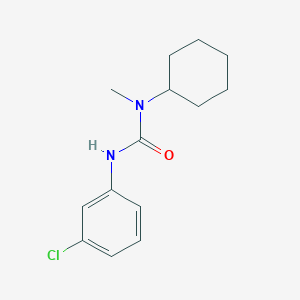
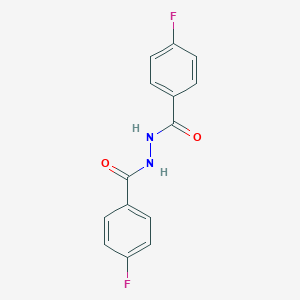
![1-(4-Chlorophenyl)-3-[2-[(4-chlorophenyl)carbamoylamino]ethyl]urea](/img/structure/B185499.png)
